molecular formula C22H21N5O2S B2481511 (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 1226453-19-5

(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No. B2481511
CAS RN: 1226453-19-5
M. Wt: 419.5
InChI Key: YHPQYFZNYTUOQK-UHFFFAOYSA-N
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Description

The compound of interest is a multifaceted molecule incorporating elements like furan, thiadiazole, piperidine, and pyrazole. These components suggest a compound that could exhibit a range of chemical properties and reactivities, potentially useful in various scientific and industrial applications, excluding drug use and dosage or side effects considerations.

Synthesis Analysis

Synthesis routes for similar compounds often involve reactions with hydrazonoyl halides, leading to the formation of thiadiazoles and other heterocyclic compounds. For example, Abdelhamid et al. (2008) described synthesizing 1,3,4-thiadiazolines containing a chromone moiety through reactions with hydrazonoyl halides (Abdelhamid, Ismail, & Abdel‐Aziem, 2008).

Molecular Structure Analysis

The crystal structure of similar compounds has been characterized using techniques like X-ray diffraction, indicating that such molecules can exhibit complex geometries and bonding patterns. For instance, Cao et al. (2010) detailed the crystal structure of a related pyrazole derivative, providing insights into the spatial arrangement of atoms (Cao, Dong, Shen, & Dong, 2010).

Chemical Reactions and Properties

Compounds containing elements of the target molecule's structure participate in various chemical reactions, such as ring-opening followed by ring closure, as studied by Halim and Ibrahim (2022). These processes can significantly affect the compound's chemical properties and its reactivity towards different reagents (Halim & Ibrahim, 2022).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystallinity can be deduced from similar compounds' synthesis and characterization studies. These properties are crucial for understanding the compound's behavior in various environments and applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, can be inferred from theoretical and experimental analyses. Studies on compounds like (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone reveal insights into molecular stability, reactivity, and potential applications in fields other than pharmacology (Dhonnar, Adole, Sadgir, & Jagdale, 2021).

properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-15-18(14-23-27(15)17-6-3-2-4-7-17)22(28)26-11-9-16(10-12-26)20-24-25-21(30-20)19-8-5-13-29-19/h2-8,13-14,16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPQYFZNYTUOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)C4=NN=C(S4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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